4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexanol ring substituted with an amino group attached to a 2-methylpentan-3-yl chain . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylpentan-3-amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexan-1-ol derivatives.
Scientific Research Applications
4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexanol ring, which imparts distinct chemical and biological properties compared to similar compounds . This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-(2-methylpentan-3-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-4-12(9(2)3)13-10-5-7-11(14)8-6-10/h9-14H,4-8H2,1-3H3 |
InChI Key |
VVPRHPPWXUUGTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1CCC(CC1)O |
Origin of Product |
United States |
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